tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

PDE4 inhibition anti-inflammatory SAR

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a Boc-protected, enantiomerically enriched (typically (R) or (S)) 3-arylpyrrolidine building block widely used in the synthesis of bioactive molecules such as PDE4 inhibitors, NK1 antagonists, and GPCR modulators. The compound combines a conformationally restricted pyrrolidine ring with a 4-methoxyphenyl substituent, offering distinct electronic and steric profiles compared to non-substituted or halogenated aryl analogs.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B15206064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-13(11-17)12-5-7-14(19-4)8-6-12/h5-8,13H,9-11H2,1-4H3
InChIKeyDSHNBIOCYPRGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate: A Boc-Protected 3-Arylpyrrolidine for Medicinal Chemistry Synthesis


tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a Boc-protected, enantiomerically enriched (typically (R) or (S)) 3-arylpyrrolidine building block widely used in the synthesis of bioactive molecules such as PDE4 inhibitors, NK1 antagonists, and GPCR modulators [1]. The compound combines a conformationally restricted pyrrolidine ring with a 4-methoxyphenyl substituent, offering distinct electronic and steric profiles compared to non-substituted or halogenated aryl analogs [2]. Its primary value lies in enabling precise structure-activity relationship (SAR) studies where the 4-methoxy group influences target binding and metabolic stability.

Enantiomerically enriched (R/S) 3-arylpyrrolidine core
Boc-protected for orthogonal deprotection in synthesis
4-Methoxyphenyl group for electronic and steric SAR tuning
Building block for PDE4, NK1, and GPCR modulator programs

Why tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate Cannot Be Interchanged with Other 3-Arylpyrrolidines


Simple substitution of the 4-methoxy group with hydrogen, fluoro, or chloro changes the compound's electronic character (Hammett σp: -0.27 for OMe vs 0.06 for H, 0.06 for F, 0.23 for Cl) and lipophilicity (clogP difference up to 0.8 units), directly altering binding affinity and metabolic clearance in target enzymes [1]. For example, in PDE4D inhibition, the 4-methoxy analog exhibits a 3-fold lower IC50 than the unsubstituted phenyl variant and 5-fold higher metabolic stability in human liver microsomes relative to the 4-chloro analog [2]. Thus, indiscriminate replacement without quantitative context risks losing both potency and pharmacokinetic advantages.

4‑Substituent electronic shifts (Hammett σp) alter enzyme binding affinity — OMe vs H, F, Cl changes potency beyond class expectations.
Lipophilicity differences (clogP up to 0.8 units) shift metabolic clearance and PK profiles in liver microsome assays.
PDE4D inhibition and microsomal stability vary by >2‑fold — direct analog replacement may compromise lead series SAR translation.

Quantitative Evidence for Prioritizing tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate Over In-Class Analogs


Superior PDE4D Inhibition Compared to Unsubstituted and 4-Chloro Analogs

In a recombinant human PDE4D enzyme assay (10 μM ATP, 30 min incubation), tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (as the free pyrrolidine after Boc removal) showed an IC50 of 18 nM, which is 2.9-fold lower (i.e., more potent) than the unsubstituted phenyl analog (IC50 = 52 nM) and 4.2-fold lower than the 4-chloro analog (IC50 = 76 nM) under identical conditions [1]. The 4-methoxy group contributes both hydrogen-bond acceptance and favorable π-π interactions with the enzyme's Gln443 residue, as confirmed by molecular docking [1].

PDE4D IC50
Head‑to‑head
18 nM (target) vs 52 nM (unsubst.) & 76 nM (4‑Cl)
Supports target‑engagement potency context for PDE4D lead series.
Recombinant PDE4D, 10 µM ATP, fluorescence polarization, n=3.
PDE4 inhibition anti-inflammatory SAR

Improved Human Liver Microsome Stability Over 4-Chloro and 4-Fluoro Analogs

In pooled human liver microsome (HLM) assays (1 μM compound, NADPH-regenerating system, 37°C, 60 min), the 4-methoxy derivative (as the free pyrrolidine) retained 82% of parent compound, corresponding to an intrinsic clearance (CLint) of 12 μL/min/mg protein [1]. By contrast, the 4-chloro analog showed only 41% remaining (CLint = 58 μL/min/mg) and the 4-fluoro analog showed 53% remaining (CLint = 39 μL/min/mg) [1]. The methoxy group reduces CYP3A4-mediated aromatic hydroxylation by blocking the para position and electron donation stabilizes the ring against oxidative metabolism [1].

HLM Stability
Head‑to‑head
82% remaining (12 µL/min/mg) vs 41% (4‑Cl) & 53% (4‑F)
Supports metabolic stability advantage in microsomal clearance context.
Pooled human microsomes, 1 µM, NADPH, 60 min, LC‑MS/MS.
metabolic stability drug metabolism PK optimization

Higher Synthetic Yield in Palladium-Catalyzed C–N Cross-Coupling Compared to Electron-Deficient Aryl Analogs

In a Buchwald-Hartwig amination between tert-butyl 3-aminopyrrolidine-1-carboxylate and 4-bromoanisole, the target compound was isolated in 91% yield (1 mmol scale, Pd2(dba)3, RuPhos, Cs2CO3, toluene, 100°C, 18 h) [1]. Replacing 4-bromoanisole with 4-bromobenzonitrile (electron-withdrawing) gave only 67% yield, while 4-bromofluorobenzene gave 78% yield under identical conditions [1]. The electron-rich 4-methoxy group accelerates the oxidative addition step and stabilizes the arylpalladium intermediate, reducing competing homocoupling [1].

C–N Coupling Yield
Head‑to‑head
91% yield (4‑OMe) vs 67% (4‑CN) & 78% (4‑F)
Supports process‑scale efficiency and cost‑of‑goods advantage.
Buchwald–Hartwig, 1 mmol, Pd2(dba)3/RuPhos, toluene, 100°C, 18 h.
synthetic chemistry Buchwald-Hartwig process chemistry

Optimized Application Scenarios for tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


High-throughput screening (HTS) library design for PDE4-targeted anti-inflammatory programs

Based on the 2.9-fold higher potency against PDE4D compared to the unsubstituted phenyl analog [1] and the 82% remaining in HLM (2.0x higher than 4-chloro) [1], this compound (after Boc deprotection) is preferred for hit-to-lead series where both enzyme activity and metabolic stability are primary filters. Inclusion of the 4-methoxy variant reduces false negatives caused by rapid clearance and yields more translationally relevant SAR.

Large-scale (≥100 g) process chemistry for GLP toxicology batches

The 91% isolated yield in Buchwald-Hartwig coupling (vs 67–78% for electron-deficient aryls) directly translates to lower cost of goods [1]. Procurement should prioritize the tert-butyl carbamate protected form because the Boc group is easily removed under mild acidic conditions (e.g., 4 M HCl/dioxane, 94% yield), avoiding racemization of the stereocenter. This makes the compound ideal for kilogram-scale synthesis of clinical candidates requiring a 3-(4-methoxyphenyl)pyrrolidine core.

Parallel SAR studies comparing electronic effects on GPCR binding

The defined Hammett σp of -0.27 for the 4-methoxy group allows quantitative comparison against other substituents (e.g., 4-F: σp = 0.06) using the same synthetic route [REFS-1 in Section 2]. Researchers should procure this compound alongside its 4-H, 4-F, and 4-Cl analogs to construct Free-Wilson or Hansch-type models. The Boc protection ensures orthogonal deprotection conditions, enabling late-stage diversification on solid-phase resins.

Application
Selection Property
Validation Focus
HTS library design for PDE4‑targeted anti‑inflammatory research
Combined enzyme inhibition potency and metabolic stability profile
PDE4D target engagement and microsomal clearance endpoints
Scale‑up synthesis (≥100 g) for GLP toxicology batches
High cross‑coupling yield and acid‑labile Boc protection
Reaction reproducibility, enantiomeric purity retention during deprotection
Parallel SAR studies of electronic effects on GPCR binding
Defined Hammett σp constant for quantitative QSAR modeling
Free‑Wilson/Hansch model consistency and substituent ranking

Technical Documentation Hub

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